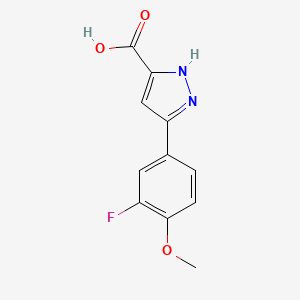

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-10-3-2-6(4-7(10)12)8-5-9(11(15)16)14-13-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQHIEFMHVCCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluoro-Methoxy Phenyl Intermediate: The synthesis begins with the preparation of 3-fluoro-4-methoxyphenylacetic acid from 3-fluoro-4-methoxyphenylacetonitrile.

Cyclization to Pyrazole: The intermediate is then subjected to cyclization reactions to form the pyrazole ring. This can be achieved through the reaction with hydrazine derivatives under appropriate conditions.

Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in medicinal chemistry include:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Properties : Studies have shown that compounds with similar structural frameworks can possess antimicrobial activities. This compound may be explored for its efficacy against various pathogens.

Case Studies

- Anticancer Research : A study demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer cell proliferation. The unique substitution on the phenyl ring of this compound may enhance its potency against certain cancer types.

- Anti-inflammatory Studies : Research indicated that similar compounds could reduce inflammatory markers in animal models, suggesting that this compound may have similar effects.

Agricultural Chemistry Applications

In agricultural chemistry, the potential applications of this compound include:

- Development of Pesticides : The structural characteristics of this compound may lend themselves to creating new pesticides or herbicides, targeting specific pests while minimizing environmental impact.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Techniques employed include:

- Molecular Docking : This computational method predicts how the compound interacts with target proteins, providing insights into its potential efficacy.

- In Vitro Assays : Laboratory tests are conducted to assess the biological activity of the compound against specific targets, confirming its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-fluoro-4-methoxyphenylacetic acid

- (4-fluoro-3-methoxyphenyl)boronic acid

Comparison

Compared to similar compounds, 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazole ring and the carboxylic acid group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 485798-67-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including studies on its anticancer, antibacterial, and enzyme inhibitory properties.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 232.2 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluoro and methoxy group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of proliferation |

| HepG2 | 17.82 | Cytotoxic effects |

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF7) and liver cancer (HepG2) cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibition studies have revealed that pyrazole derivatives can serve as effective inhibitors for various targets. For instance, compounds with similar structures have shown promising results as inhibitors of cyclooxygenase (COX) and other enzymes involved in inflammatory pathways:

| Enzyme Target | IC50 (nM) |

|---|---|

| COX-2 | 50.2 |

| p38 MAPK | 53 |

The inhibition of these enzymes could contribute to the compound's anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

- Antitumor Activity : A study reported that pyrazole derivatives, including those similar to this compound, exhibited significant growth inhibition in multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Molecular Modeling Studies : Molecular docking studies suggested that the specific substitutions on the pyrazole ring enhance binding affinity to target proteins involved in cancer progression, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, and how can substituent effects be optimized?

- Methodology : Cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines is a common approach for pyrazole cores . For the 3-fluoro-4-methoxyphenyl moiety, introduce fluorine via electrophilic fluorination or Suzuki coupling with pre-fluorinated aryl boronic acids. Post-synthetic hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid . Optimize reaction conditions (temperature, catalyst) to enhance regioselectivity and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl group) and pyrazole protons (δ 7.0–8.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀FN₂O₃).

Q. What purification strategies are recommended for isolating this compound?

- Methodology : Column chromatography with silica gel (eluent: EtOAc/hexane gradient) removes unreacted precursors. Recrystallization from ethanol/water improves purity. Monitor via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and bioactivity?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect increases acidity of the carboxylic group and alters π-π stacking in receptor binding. Compare bioactivity (e.g., enzyme inhibition) with non-fluorinated analogs .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to determine bond lengths/angles. Fluorine’s position on the phenyl ring can induce torsional strain, affecting molecular packing. Refinement against high-resolution data (R-factor < 0.05) ensures accuracy .

Q. How can contradictory spectral or bioactivity data be analyzed?

- Methodology :

- Purity Check : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.

- Tautomerism : Investigate pyrazole ring tautomerism (1H vs. 2H forms) via variable-temperature NMR .

- Biological Assays : Replicate assays under controlled conditions (pH, solvent) to isolate substituent-specific effects .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Methodology : Apply QSAR models (e.g., SwissADME) to estimate logP (~1.5–2.5), solubility, and metabolic stability. Fluorine enhances membrane permeability but may reduce hepatic clearance .

Methodological Notes

- Synthetic Optimization : Replace DMF-DMA with fluorinated analogs for direct fluorine incorporation .

- Safety : Handle fluorine-containing intermediates in fume hoods; use PPE due to potential toxicity (refer to SDS guidelines ).

- Data Reproducibility : Archive raw spectral/assay data in open-access repositories (e.g., Zenodo) for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.